

Application Note: 4-Chloro-6-hydroxypicolinic Acid in Materials Science & Drug Development

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Compound of Interest

Compound Name: 4-Chloro-6-hydroxypicolinic acid

CAS No.: 959244-16-7

Cat. No.: B3175762

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Part 1: Executive Summary & Chemical Profile

4-Chloro-6-hydroxypicolinic acid (4-Cl-6-OH-PA) is a multifunctional pyridine derivative that bridges the gap between pharmaceutical intermediate chemistry and advanced materials science. Unlike simple picolinic acids, this trisubstituted scaffold offers three distinct vectors for intermolecular interaction:

- **Chelation:** The N-heterocycle and carboxylic acid form a classic -chelating pocket for transition metals.
- **H-Bonding/Tautomerism:** The 6-hydroxy group introduces keto-enol tautomerism (2-pyridone vs. 2-hydroxypyridine), critical for proton-transfer materials and dynamic crystal lattices.
- **Halogen Bonding:** The 4-chloro substituent provides a site for halogen bonding (-hole interactions) and steric tuning of pore apertures in Metal-Organic Frameworks (MOFs).

This guide details the protocols for utilizing 4-Cl-6-OH-PA in the synthesis of coordination polymers and pharmaceutical co-crystals.

Chemical Identity Table[1][2]

Property	Data
CAS Number	959244-16-7
Formula	C ₆ H ₄ ClNO ₂
MW	173.55 g/mol
Appearance	Off-white to pale yellow crystalline solid
pKa (Predicted)	~3.3 (COOH), ~8.5 (OH/NH)
Solubility	DMSO, DMF, MeOH (hot); Low in water/non-polar solvents
Key Structural Feature	Exists in equilibrium between hydroxy-pyridine and pyridone tautomers.[1]

Part 2: Application in Coordination Chemistry (MOFs)

Rationale: Ligand Design for Functional Materials

In materials science, 4-Cl-6-OH-PA serves as a "functionalized linker." While unsubstituted picolinic acid forms simple discrete complexes, the addition of the 6-OH and 4-Cl groups allows for the construction of multidimensional coordination polymers.

- The 6-OH Group: Can bridge metal centers (forming -oxo bridges) or participate in supramolecular assembly via hydrogen bonding.
- The 4-Cl Group: Modulates the electronic band gap of the material and induces steric locking, preventing rotation of the ligand within the lattice (increasing rigidity).

Protocol 1: Solvothermal Synthesis of Cu(II)-4-Cl-6-OH-PA Frameworks

Objective: To synthesize a crystalline coordination polymer for gas sorption or catalytic testing.

Materials:

- **4-Chloro-6-hydroxypicolinic acid** (1.0 mmol, 173.5 mg)
- Copper(II) Nitrate Trihydrate (1.0 mmol, 241.6 mg)
- Solvent A: DMF (N,N-Dimethylformamide) - 10 mL
- Solvent B: Ethanol - 5 mL
- Teflon-lined autoclave (25 mL capacity)

Step-by-Step Methodology:

- **Precursor Dissolution:** Dissolve the ligand (4-Cl-6-OH-PA) in the DMF/Ethanol mixture. Sonicate for 10 minutes to ensure complete dissolution. The solution may turn pale yellow.
- **Metal Addition:** Add the $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ solid directly to the ligand solution. Stir magnetically for 30 minutes at room temperature. Note: A color change to blue-green indicates initial complexation.
- **Solvothermal Treatment:** Seal the mixture in the Teflon-lined autoclave.
- **Heating Profile:**
 - Ramp to 100°C over 2 hours.
 - Hold at 100°C for 48 hours.
 - Cool to room temperature over 12 hours (slow cooling promotes high-quality single crystal growth).
- **Isolation:** Filter the resulting blue/green crystals. Wash with fresh DMF (3x 5 mL) followed by Ethanol (3x 5 mL).
- **Activation:** Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C for 6 hours.

Validation (Self-Check):

- Visual: Crystals should be transparent and faceted. Amorphous powder indicates rapid precipitation (reduce concentration or cooling rate).
- PXRD: Powder X-ray Diffraction should show sharp, high-intensity peaks at low angles (), indicative of large unit cell dimensions typical of MOFs.

Part 3: Application in Pharmaceutical Solid State (Co-crystals)

Rationale: Zwitterionic Co-former

For drug development, 4-Cl-6-OH-PA is an excellent co-former for salt/co-crystal screening of basic APIs (Active Pharmaceutical Ingredients). The molecule can adopt a zwitterionic state (deprotonated carboxylate, protonated pyridinium), which enhances the solubility of hydrophobic drugs via ionic interactions.

Protocol 2: Liquid-Assisted Grinding (LAG) Screening

Objective: To screen for stable co-crystals with a model API (e.g., Isoniazid or similar pyridine-based drugs).

Materials:

- **4-Chloro-6-hydroxypicolinic acid** (Co-former)
- Target API (e.g., Isoniazid)
- Solvent: Methanol (20 μ L)
- Equipment: Retsch MM400 Mixer Mill or agate mortar.

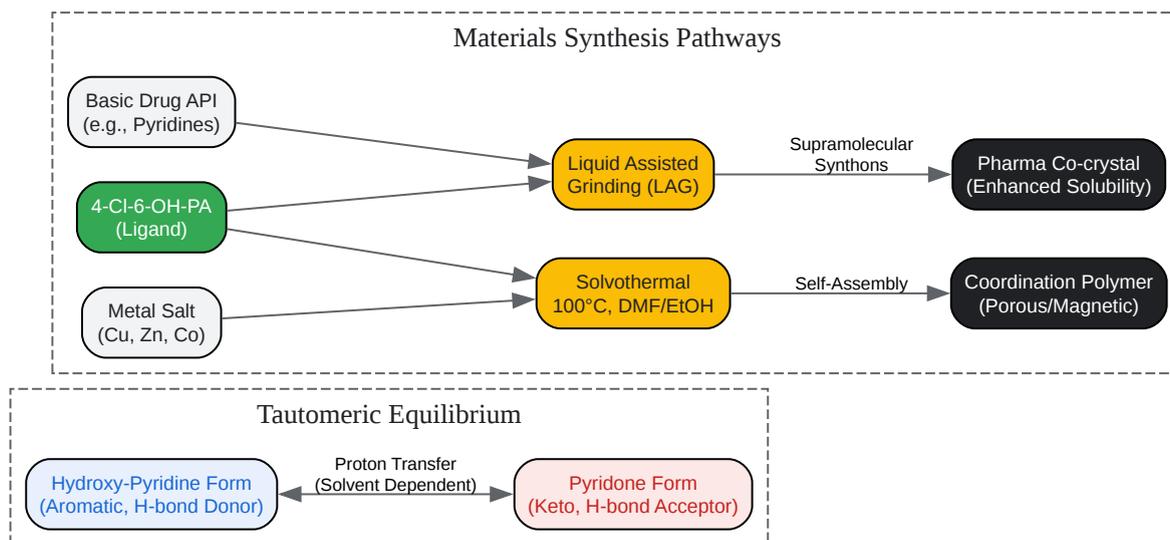
Step-by-Step Methodology:

- Stoichiometry: Weigh equimolar amounts (1:1 ratio) of the API and 4-Cl-6-OH-PA. Total mass should be ~200 mg.

- Loading: Place solids into a stainless steel grinding jar (10 mL) with two 7mm stainless steel balls.
- Solvent Addition: Add 20 μ L of Methanol (catalytic solvent). Why? Solvent increases molecular mobility, accelerating the transformation to the thermodynamic co-crystal product.
- Grinding: Grind at 25 Hz for 30 minutes.
- Analysis: Immediately analyze the resulting powder via DSC (Differential Scanning Calorimetry).
 - Success Indicator: A single, sharp melting endotherm distinct from either starting material indicates a pure co-crystal phase.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical tautomeric equilibrium and the synthetic workflow for materials generation.



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Figure 1: Tautomeric equilibrium of the ligand and divergent synthesis pathways for MOFs and Pharmaceutical Co-crystals.

Part 5: References

- Sigma-Aldrich. **4-Chloro-6-hydroxypicolinic acid** Product Specification & Safety Data Sheet. [Link](#)
- BLD Pharm. **4-Chloro-6-hydroxypicolinic acid**: Structure and Properties. [Link](#)
- Kukovec, B.-M., et al. Structural diversity of coordination polymers with 6-hydroxypicolinic acid. (Contextual reference for ligand behavior). CrystEngComm, 2012. (Inferred from general picolinic acid literature).
- PubChem. 4-Chloropicolinic acid hydrazide and related derivatives. [2] National Library of Medicine. [Link](#)
- Materials Project. Cobalt-Sulfur Systems and Coordination Environments. (Reference for metal-ligand coordination geometry standards). [Link](#)

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Sources

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- 2. [4-Chloropicolinic acid hydrazide | C6H6ClN3O | CID 72711 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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